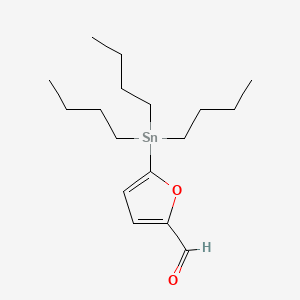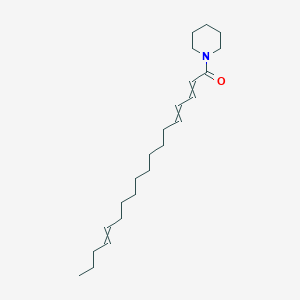
1-(Piperidin-1-YL)octadeca-2,4,14-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-1-YL)octadeca-2,4,14-trien-1-one is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to an octadeca-2,4,14-trien-1-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-1-YL)octadeca-2,4,14-trien-1-one typically involves the reaction of piperidine with an appropriate octadeca-2,4,14-trien-1-one precursor. The reaction conditions often include the use of solvents such as o-xylene and catalysts like potassium tert-butylate. The reaction is carried out under an inert atmosphere at elevated temperatures, usually around 90°C, for an extended period, such as 48 hours .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
1-(Piperidin-1-YL)octadeca-2,4,14-trien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted piperidine compounds. These products have diverse applications in different fields.
Aplicaciones Científicas De Investigación
1-(Piperidin-1-YL)octadeca-2,4,14-trien-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(Piperidin-1-YL)octadeca-2,4,14-trien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(Piperidin-1-YL)octadeca-2,4,14-trien-1-one include:
- (2E,4E)-1-(Piperidin-1-yl)octadeca-2,4-dien-1-one
- (E)-1-(Piperidin-1-yl)octadec-2-en-1-one
- (2E,4E,12E)-1-(Piperidin-1-yl)octadeca-2,4,12-trien-1-one
Uniqueness
This compound is unique due to its specific trienone structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
144525-15-5 |
|---|---|
Fórmula molecular |
C23H39NO |
Peso molecular |
345.6 g/mol |
Nombre IUPAC |
1-piperidin-1-yloctadeca-2,4,14-trien-1-one |
InChI |
InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(25)24-21-18-16-19-22-24/h4-5,14-15,17,20H,2-3,6-13,16,18-19,21-22H2,1H3 |
Clave InChI |
OJUNWNTXRINVLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CCCCCCCCCC=CC=CC(=O)N1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


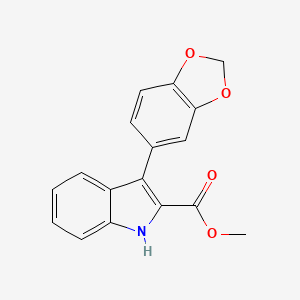

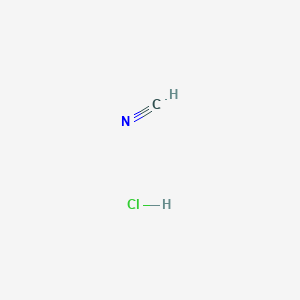
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
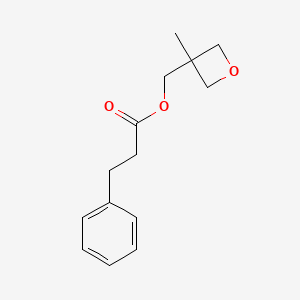
![1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12559563.png)
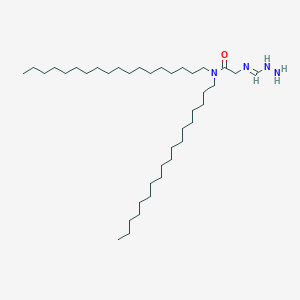
![4-[(Anthracen-9-yl)ethynyl]benzaldehyde](/img/structure/B12559568.png)
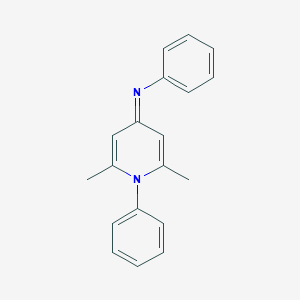
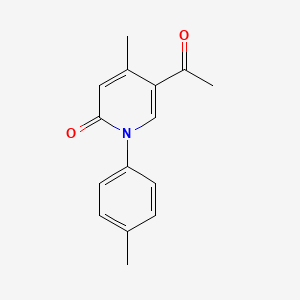
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
